In-Depth Technical Guide to the Chemical Properties of Triamcinolone Acetonide-D6
In-Depth Technical Guide to the Chemical Properties of Triamcinolone Acetonide-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Triamcinolone Acetonide-D6, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone Acetonide. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for their work.
Chemical and Physical Properties
Triamcinolone Acetonide-D6 is a white to off-white solid or crystalline powder.[1] It is a synthetic glucocorticoid where six hydrogen atoms on the acetonide moiety have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard in quantitative analyses by mass spectrometry.[2]
Core Chemical Data
The fundamental chemical properties of Triamcinolone Acetonide-D6 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₅D₆FO₆ | [1] |
| Molecular Weight | 440.50 g/mol | [1] |
| CAS Number | 352431-33-5 | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Purity (by HPLC) | ≥99.1% | [1] |
| Isotopic Purity | 99 atom % D |
Solubility
The solubility of a compound is a critical parameter in its handling, formulation, and biological application. The solubility of Triamcinolone Acetonide-D6 in various solvents is detailed below.
| Solvent | Solubility | Source(s) |
| DMSO | 50 mg/mL | [3] |
| Ethanol | Soluble | |
| Methanol (B129727) | Soluble | |
| Water | Practically insoluble |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Triamcinolone Acetonide, and by extension its deuterated analog, exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR). The binding of Triamcinolone Acetonide to the cytoplasmic GR initiates a signaling cascade that ultimately leads to the modulation of gene expression.
The workflow for this signaling pathway is as follows:
-
Ligand Binding: Triamcinolone Acetonide diffuses across the cell membrane and binds to the GR located in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[4][5]
-
Conformational Change and Dissociation: Upon ligand binding, the GR undergoes a conformational change, leading to its dissociation from the heat shock protein complex.[4][5]
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[4][6]
-
Gene Regulation: In the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4][6]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[4][7]
-
Caption: Glucocorticoid Receptor Signaling Pathway for Triamcinolone Acetonide-D6.
Experimental Protocols
Detailed experimental protocols are essential for the consistent and accurate use of Triamcinolone Acetonide-D6 in a research setting. The following sections outline representative methodologies for its synthesis, purification, and analysis.
Synthesis of Triamcinolone Acetonide-D6 (Representative Method)
The synthesis of deuterated steroids often involves the use of deuterated reagents at a key step in the synthetic pathway of the non-deuterated analog. A plausible approach for the synthesis of Triamcinolone Acetonide-D6 involves the reaction of Triamcinolone with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst.
Materials:
-
Triamcinolone
-
Acetone-d6 (B32918) (99.5 atom % D)
-
Perchloric acid (catalyst)
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
Reaction vessel with a stirrer and nitrogen inlet
-
Filtration apparatus
Procedure:
-
Suspend Triamcinolone in an excess of acetone-d6 in a clean, dry reaction vessel under a nitrogen atmosphere.
-
Add a catalytic amount of perchloric acid to the suspension with stirring.
-
Continue stirring at room temperature until the reaction is complete, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the acetone-d6 under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude Triamcinolone Acetonide-D6.
Purification (Representative Method)
Purification of the crude product is crucial to remove any unreacted starting materials, byproducts, or residual solvents. Recrystallization is a common and effective method for purifying crystalline solids like Triamcinolone Acetonide-D6.
Materials:
-
Crude Triamcinolone Acetonide-D6
-
Methanol
-
Deionized water
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolve the crude Triamcinolone Acetonide-D6 in a minimal amount of hot methanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add deionized water to the hot methanol solution with stirring until the solution becomes cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the purified Triamcinolone Acetonide-D6 crystals in a vacuum oven at a suitable temperature.
Analytical Methods
HPLC is a standard technique for assessing the purity and quantifying the concentration of Triamcinolone Acetonide-D6.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Accurately weigh a small amount of Triamcinolone Acetonide-D6.
-
Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Triamcinolone Acetonide-D6. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.
Instrumentation and Conditions:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Analysis Mode: Full scan mode to determine the molecular weight, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Expected Ion: [M+H]⁺ at m/z 441.5.
Sample Preparation:
-
Prepare a dilute solution of Triamcinolone Acetonide-D6 in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
¹H-NMR spectroscopy is a powerful tool for confirming the structure of Triamcinolone Acetonide-D6 and verifying the absence of proton signals from the deuterated positions.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or CDCl₃.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
Sample Preparation:
-
Dissolve a few milligrams of Triamcinolone Acetonide-D6 in the chosen deuterated solvent in an NMR tube.
Expected Observations:
The ¹H-NMR spectrum should be consistent with the structure of Triamcinolone Acetonide, but with the complete absence of the singlet peak corresponding to the two methyl groups of the acetonide moiety.
Storage and Stability
Proper storage is essential to maintain the integrity and purity of Triamcinolone Acetonide-D6.
-
Storage Temperature: Store at -20°C for long-term stability.[8]
-
Light: Protect from light.
-
Container: Store in a tightly sealed container to prevent moisture uptake.
Conclusion
This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental protocols for Triamcinolone Acetonide-D6. The provided data and methodologies are intended to support researchers and drug development professionals in their work with this important isotopically labeled compound. The structured presentation of quantitative data and the detailed experimental workflows aim to facilitate easy access to critical information and ensure the effective utilization of Triamcinolone Acetonide-D6 in a laboratory setting.
References
- 1. esschemco.com [esschemco.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Triamcinolone acetonide(76-25-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. magistraliterdistributio.cz [magistraliterdistributio.cz]
